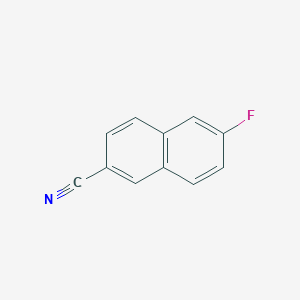

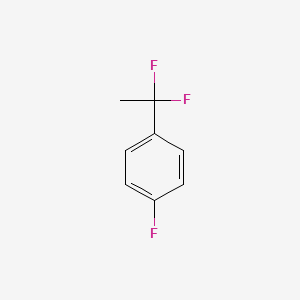

6-Fluoro-2-naphthonitrile

Overview

Description

Scientific Research Applications

Fluorescent Probes for Detection

6-Fluoro-2-naphthonitrile derivatives have been employed in the design of fluorescent probes. For instance, a study by Wang et al. (2018) developed a fluorescent probe based on 6-(2, 4-dinitrophenoxy)-2-naphthonitrile, designed for the selective detection of hydrogen sulfide. This probe demonstrated a marked fluorescence turn-on and a visual color change, making it useful as a visual sensor for hydrogen sulfide, with successful applications in detecting H2S levels in beverages like beer and red wine (Wang et al., 2018).

Charge Transport Properties

X. Zhang et al. (2014) explored the charge transport properties of naphthalene diimide derivatives fused with 2-(1,3-dithiol-2-ylidene)-2-fluorophenylacetonitrile. They found that varying the substituted position of the fluorine atom on the molecular backbone can significantly influence the material's charge transport behavior, indicating potential applications in electronic devices (Zhang et al., 2014).

Synthesis of Fluoronaphthalene Derivatives

Research by E. Masson and M. Schlosser (2005) demonstrated a method to achieve positional selectivity in the synthesis of fluoronaphthalene derivatives. They utilized arynes and furans with specific substituent patterns, providing unique building blocks for pharmaceutical or agricultural research (Masson & Schlosser, 2005).

Liquid Crystal Materials for Displays

M. Negishi et al. (2001) designed novel 1-fluoro- and 1,2-difluoronaphthalene derivatives for active matrix LCDs. These compounds exhibited high nematic-isotropic transition temperatures, large dielectric anisotropy, and birefringences, making them useful for TFT-display design (Negishi et al., 2001).

Safety and Hazards

6-Fluoro-2-naphthonitrile is classified as a hazardous substance. It is advised to avoid breathing its dust and to use it only outdoors or in a well-ventilated area. Protective equipment such as gloves, protective clothing, eye protection, and face protection should be worn when handling this compound .

properties

IUPAC Name |

6-fluoronaphthalene-2-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H6FN/c12-11-4-3-9-5-8(7-13)1-2-10(9)6-11/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVCTUSUDLMFLQB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC(=C2)F)C=C1C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H6FN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![tert-butyl N-[2-(4-fluoro-3-methylphenyl)-2-oxoethyl]carbamate](/img/structure/B1439512.png)

![ethyl 2-amino-6-(3-methylbutanoyl)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate](/img/structure/B1439513.png)

![3-fluoro-N-[5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]benzamide](/img/structure/B1439514.png)

![tert-butyl N-[(2Z)-2-(4-fluoro-3-methylphenyl)-2-(hydroxyimino)ethyl]carbamate](/img/structure/B1439521.png)